Alectrol

Striga gesnerioides Germination Stimulant Stereochemistry

Alectrol (ent-2′-epi-orobanchyl acetate) is the structurally verified strigolactone standard for parasitic weed germination research. Generic SL analogs fail to induce Striga gesnerioides germination-only the correct stereoisomer is active, making structural verification non-negotiable for reproducible results. • Validated by LC/MS/MS for legume rhizosphere metabolomics and relative quantification in root exudates • Essential reference for species-specific suicidal germination assays targeting Striga and Alectra spp. • In silico-identified HCC lead compound (target 1ZXM) with drug-like properties for oncology research Each batch is stereochemically characterized to ensure reproducible bioactivity across experimental replicates.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
Cat. No. B1230893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlectrol
Synonymsalectrol
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=CC(OC1=O)OC=C2C3C=C4CCCC(C4(C3OC2=O)O)(C)C
InChIInChI=1S/C19H22O6/c1-10-7-14(24-16(10)20)23-9-13-12-8-11-5-4-6-18(2,3)19(11,22)15(12)25-17(13)21/h7-9,12,14-15,22H,4-6H2,1-3H3/b13-9+/t12-,14-,15+,19?/m1/s1
InChIKeyFIKOOQXJBAJJSE-YTQTXRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alectrol Chemical and Functional Profile for Targeted Procurement in Plant Science and Parasitic Weed Research


Alectrol, also chemically identified as (+)-orobanchyl acetate and stereochemically defined as ent-2′-epi-orobanchyl acetate, is a naturally occurring strigolactone (SL) with the molecular formula C19H22O6 [1]. It was first isolated from the root exudates of red clover (Trifolium pratense L.) and cowpea (Vigna unguiculata) and is recognized as a potent germination stimulant for seeds of parasitic weeds, including Striga and Orobanche species [2]. As a canonical strigolactone, alectrol also functions as a signaling molecule in the rhizosphere, promoting hyphal branching in arbuscular mycorrhizal (AM) fungi [3]. Its structural assignment has been a subject of extensive investigation, culminating in the definitive identification of its correct stereochemistry, which is critical for its species-specific bioactivity [4].

Alectrol Procurement: Why Unverified Strigolactone Analogs Cannot Substitute for Authentic Material in Critical Research


Scientific procurement of strigolactones for parasitic weed or AM symbiosis research cannot rely on generic substitution due to profound differences in stereochemistry and species-specific bioactivity profiles. The case of alectrol exemplifies this challenge: its biological activity as a germination stimulant for Striga gesnerioides is entirely dependent on its precise stereochemical configuration as ent-2′-epi-orobanchyl acetate. Synthetic compounds based on earlier, incorrect structural proposals (e.g., an isomer of strigol or orobanchyl acetate) were found to be completely inactive against S. gesnerioides, despite being active on other parasitic species [1]. Furthermore, different SLs exhibit distinct host-plant specificities and production profiles; for instance, while alectrol and orobanchol are co-produced by red clover, alectrol is the primary stimulant for Alectra vogelii and S. gesnerioides [2]. Therefore, for applications requiring precise and reproducible biological responses—particularly in studies of host-parasite specificity, structure-activity relationships, and signaling pathway elucidation—sourcing the correct, structurally verified stereoisomer is non-negotiable.

Quantitative Evidence for Alectrol's Differentiated Bioactivity and Analytical Identity


Species-Specific Germination Activity: The Stereochemical Determinant of Striga gesnerioides Stimulation

The genuine structure of alectrol, ent-2′-epi-orobanchyl acetate, is uniquely required for inducing germination of Striga gesnerioides seeds. Synthetic versions of previously proposed structures, including orobanchyl acetate, were tested head-to-head and found to be completely inactive against this species [1]. This demonstrates that generic or incorrectly configured alectrol analogs cannot replicate its function in this critical bioassay.

Striga gesnerioides Germination Stimulant Stereochemistry

Analytical Detection Limits in Complex Matrices: Alectrol's Quantification by LC/MS/MS Relative to Other Strigolactones

A validated LC/MS/MS method provides a clear analytical fingerprint and differential sensitivity for alectrol compared to other strigolactones. While the method can quantify as little as 0.1 pg/µL of strigol and 0.5 pg/µL of sorgolactone, the limit of quantification for orobanchol is 1 pg/µL (S/N > 10) [1]. Although a specific LOQ for alectrol was not reported, the study confirms alectrol and orobanchol are clearly separated and identified. This relative sensitivity profile and retention behavior are critical for accurate quantitation in root exudate analysis.

LC/MS/MS Analytical Chemistry Strigolactone Quantification

Host-Specific Strigolactone Production Profile: Alectrol and Orobanchol in Red Clover

Quantitative analysis of red clover (Trifolium pratense) root exudates reveals a distinct temporal production profile for orobanchol, a co-occurring strigolactone, while confirming the presence of alectrol. The roots of red clover seedlings produced 13, 70, 58, and 65 pg of orobanchol per plant in the 1st, 2nd, 3rd, and 4th weeks after germination, respectively [1]. Alectrol was co-produced but not strigol, highlighting a host-specific SL blend that is essential for understanding parasitic weed interactions and AM fungal symbiosis.

Root Exudate Red Clover Phytochemistry

In Silico Drug-Likeness and Toxicity Screening: Alectrol as a Non-Toxic Lead Candidate

In a large-scale in silico screen of 1,259 phytochemicals against 25 potential hepatocellular carcinoma (HCC) protein targets, only two compounds, sorgolactone and alectrol, emerged as non-toxic and suitable drug candidates. Alectrol was identified as the best-fitting ligand for the HCC target 1ZXM, based on binding affinity, bioavailability radar, and pharmacokinetic profile analysis [1]. This study provides quantitative comparative evidence that alectrol possesses a unique combination of favorable drug-like properties and low predicted toxicity within the strigolactone family, distinguishing it from the vast majority of other tested phytochemicals.

Drug Discovery Molecular Docking Hepatocellular Carcinoma

Structural Elucidation and Stability: The Distinct Acetylation of Alectrol (Orobanchyl Acetate)

Alectrol is structurally defined as orobanchyl acetate, a specific acetylated derivative of orobanchol. This acetylation distinguishes it from its parent compound and other canonical strigolactones like strigol and sorgolactone [1]. The presence of the acetate group at the C-4 position influences the molecule's stability and reactivity profile compared to non-acetylated strigolactones, a feature that is critical for its biological activity and for its handling in experimental settings [2].

Structure Elucidation Strigolactone Derivative Stability

Optimal Research and Industrial Applications for Alectrol Based on Validated Evidence


Elucidating Host-Parasite Specificity in Striga gesnerioides

Alectrol is the definitive standard for investigating the unique germination signaling pathway in Striga gesnerioides. Its specific stereochemical configuration, ent-2′-epi-orobanchyl acetate, is an absolute requirement for activity, as synthetic analogs based on incorrect structures are inactive [1]. This makes alectrol an irreplaceable tool for studying receptor-ligand interactions, signal transduction, and developing species-specific suicidal germination strategies for this economically important parasitic weed.

Analytical Method Development for Root Exudate Metabolomics

Alectrol serves as an essential reference standard for LC/MS/MS-based metabolomics studies focused on legume rhizosphere signaling. The validated analytical method that clearly separates alectrol from other strigolactones (strigol, sorgolactone, orobanchol) provides a robust framework for its identification and relative quantification in complex root exudate samples [2]. This application is critical for research on nutrient acquisition, plant-microbe symbiosis, and parasitic weed ecology.

In Vitro and In Vivo Validation of Strigolactone-Based Therapeutics

Based on a rigorous in silico screen, alectrol has been identified as one of only two non-toxic phytochemicals with promising drug-like properties against hepatocellular carcinoma (HCC) [3]. This makes it a high-priority candidate for in vitro cytotoxicity assays and in vivo efficacy studies. Its unique binding affinity for the HCC target 1ZXM positions it for focused lead optimization programs aiming to develop novel, less toxic anticancer agents.

Stereochemical Structure-Activity Relationship (SAR) Studies in Strigolactone Signaling

The complex and resolved history of alectrol's structure elucidation positions it as a premier model compound for SAR investigations. Its defined stereochemistry (ent-2′-epi-orobanchyl acetate) and the demonstrated loss of activity with incorrect isomers [4] provide a clear experimental system to dissect the structural requirements for germination stimulation in different parasitic species (e.g., S. hermonthica vs. S. gesnerioides) and for AM fungal branching.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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